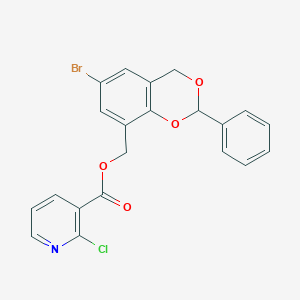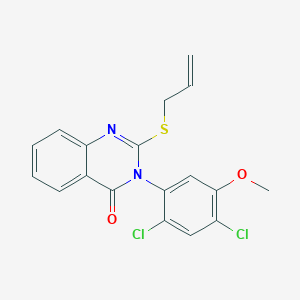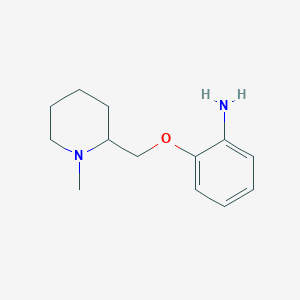
(6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate is a complex organic molecule featuring a benzodioxin ring fused with a pyridine carboxylate
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-bromo-2-phenyl-1,3-benzodioxin and 2-chloropyridine-3-carboxylic acid.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the benzodioxin moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites, where nucleophiles like amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), various nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of dehalogenated products
Substitution: Formation of substituted derivatives with new functional groups
科学的研究の応用
Chemistry
In organic synthesis, (6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of heterocyclic compounds.
Biology
The compound’s potential biological activities are of significant interest. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest it might interact with biological targets such as enzymes or receptors, leading to potential therapeutic applications.
Industry
In the materials science industry, the compound could be used in the development of novel materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
作用機序
The exact mechanism of action for (6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate depends on its application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxin and pyridine moieties could facilitate binding to specific sites, influencing pathways involved in cell signaling or metabolism.
類似化合物との比較
Similar Compounds
(6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate: can be compared with other benzodioxin derivatives and pyridine carboxylates.
6-bromo-2-phenyl-1,3-benzodioxin: Shares the benzodioxin core but lacks the pyridine carboxylate moiety.
2-chloropyridine-3-carboxylic acid: Contains the pyridine carboxylate but lacks the benzodioxin structure.
Uniqueness
The combination of the benzodioxin and pyridine carboxylate in a single molecule provides unique reactivity and potential biological activity. This dual functionality is not commonly found in simpler analogs, making This compound a distinctive compound for research and application.
特性
IUPAC Name |
(6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClNO4/c22-16-9-14(11-26-20(25)17-7-4-8-24-19(17)23)18-15(10-16)12-27-21(28-18)13-5-2-1-3-6-13/h1-10,21H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGGOSRVGMIZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)COC(=O)C3=C(N=CC=C3)Cl)OC(O1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one](/img/structure/B2984460.png)


![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2984465.png)




![6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2984470.png)
